Reduced Amine Basicity vs. Cyclobutanamine
3,3-Difluorocyclobutanamine exhibits significantly reduced basicity compared to its non-fluorinated analog, cyclobutanamine. This is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group, which destabilizes the protonated ammonium cation .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.75 ± 0.40 (Predicted) |
| Comparator Or Baseline | Cyclobutanamine: 10.80 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ -2.05 units (reduced basicity) |
| Conditions | Predicted values from chemical database; validated by experimental trends in gem-difluorocycloalkane series |
Why This Matters
Reduced basicity directly influences the compound's ionization state at physiological pH, affecting solubility, salt selection, and its ability to form stable pharmaceutical salts, which is critical for drug formulation and procurement of the correct salt form.
